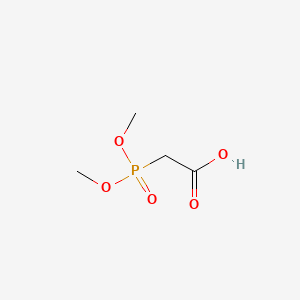

2-(Dimethoxyphosphoryl)acetic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-dimethoxyphosphorylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O5P/c1-8-10(7,9-2)3-4(5)6/h3H2,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJLTIJRCYTUDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20955700 | |

| Record name | (Dimethoxyphosphoryl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34159-46-1 | |

| Record name | Acetic acid, 2-(dimethoxyphosphinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034159461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Dimethoxyphosphoryl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20955700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Dimethoxyphosphoryl Acetic Acid and Its Precursors

Phosphorylation-Based Synthetic Routes

Phosphorylation is the primary strategy for constructing the crucial phosphorus-carbon bond in phosphonates. These methods typically involve the reaction of a phosphorus-containing nucleophile with a carbon-based electrophile.

A fundamental method for synthesizing phosphonoacetates involves the reaction of a trialkyl phosphite (B83602) with a halogenated acetic acid ester. organic-chemistry.org This reaction, a classic example of the Michaelis-Arbuzov reaction, proceeds via nucleophilic attack of the phosphorus atom on the electrophilic carbon of the halo-acetate. organic-chemistry.orgwikipedia.org The reactivity of the halide is a key factor, with reactivity decreasing in the order of I > Br > Cl. nih.gov For instance, ethyl 2-bromoacetate is a common substrate for this transformation. chemsrc.com

The reaction typically involves heating the reactants, often without a solvent, to initiate the formation of a quasi-phosphonium salt intermediate. researchgate.net This intermediate then undergoes dealkylation by the displaced halide ion to yield the final phosphonate (B1237965) ester and an alkyl halide byproduct. wikipedia.org

Table 1: Synthesis of Phosphonoacetates via Reaction with Halo-acetates

| Phosphorus Reactant | Halogenated Acetic Acid Derivative | Product | Reference |

|---|---|---|---|

| Triethyl phosphite | Ethyl 2-bromo-2-(2,3,4-trimethoxyphenyl)acetate | Ethyl 2-(diethoxyphosphoryl)-2-(2,3,4-trimethoxyphenyl)acetate | nih.gov |

| Trimethyl phosphite | Ethyl chloroacetate | Ethyl 2-(dimethoxyphosphoryl)acetate | chemsrc.com |

| Triisopropyl phosphite | 2,2'-Bis(bromomethyl)biphenyl | Tetraisopropyl biphenyldiyl-2,2'-bis(methylphosphonate) | researchgate.net |

The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is the most widely used method for forming phosphorus-carbon bonds. wikipedia.orgnih.gov The mechanism is initiated by the SN2 attack of a trivalent phosphorus ester (like a trialkyl phosphite) on an alkyl halide, which forms a phosphonium (B103445) salt intermediate. wikipedia.org A subsequent SN2 reaction, where the displaced halide anion attacks one of the alkoxy carbons on the phosphorus center, results in the formation of a stable pentavalent phosphonate and a new alkyl halide. organic-chemistry.orgwikipedia.org

While the classical reaction is often performed thermally, modern variations have been developed to improve reaction conditions and broaden the substrate scope. These include the use of Lewis acid catalysts to enable the reaction to proceed at room temperature. organic-chemistry.org For more complex substrates, such as in the synthesis of ethyl N-acyl-2-(dimethoxyphosphoryl)glycinate, the reaction is a crucial step. In one practical preparation, an intermediate chloro-aminal is reacted with trimethyl phosphite at 55 °C to achieve a high yield of the desired phosphonate product. acs.org

Recent advancements also include photo-catalyzed and palladium-catalyzed versions of the reaction, which can be performed under milder conditions. organic-chemistry.orgnih.gov

Hydrolysis and Esterification Protocols for Phosphonate Synthesis

Manipulation of the ester groups on both the phosphonate and carboxylate moieties is essential for creating the desired final product, whether it be the di-ester, mono-ester, or the free phosphonic acid.

The hydrolysis of dialkyl phosphonates to yield the corresponding phosphonic acid is a common and crucial transformation. mdpi.com The most general and widely applied method involves heating the phosphonate ester with concentrated hydrochloric acid (HCl) at reflux for several hours. beilstein-journals.org This process effectively cleaves both ester groups. Following the reaction, excess HCl and water can be removed by distillation, often with an azeotropic distillation step using toluene (B28343) to remove final traces of water. beilstein-journals.org It is important to note that alkaline hydrolysis conditions using reagents like NaOH or LiOH are generally unsuitable for producing the di-acid, as these conditions typically result in the formation of phosphonic acid mono-esters. mdpi.combeilstein-journals.org

Conversely, the direct esterification of phosphonic acids can be challenging due to the potential to form a mixture of mono- and di-esters. nih.gov Various methods have been developed to achieve selective esterification, including the use of dicyclohexylcarbodiimide (B1669883) (DCC) or O-alkylation techniques. nih.gov An alternative route to specific esters is the transesterification of an existing phosphonate ester, for example, using a microwave-assisted protocol catalyzed by an ionic liquid. organic-chemistry.org

Multi-Step Chemical Transformations in Complex Molecule Synthesis

The 2-(dialkoxyphosphoryl)acetic acid framework is a valuable building block in multi-step syntheses, enabling the construction of more complex molecular targets. vapourtec.comnih.gov A multi-step synthesis involves a sequence of chemical reactions to convert starting materials into a desired final product, which is often necessary when a target cannot be made in a single step. vapourtec.com

For example, a derivative, ethyl 2-(diethoxyphosphoryl)-2-(2,3,4-trimethoxyphenyl)acetate, serves as a crucial intermediate in a novel synthetic route for preparing phenanthrene (B1679779) carboxylates. nih.gov Another significant application is the practical, two-step synthesis of ethyl N-acyl-2-(dimethoxyphosphoryl)glycinate. acs.org This process starts with the condensation of an N-acyl-amino acid with ethyl glyoxalate to form a hydroxy aminal intermediate. acs.org This intermediate is then chlorinated and subsequently reacted with trimethyl phosphite in a Michaelis-Arbuzov reaction to furnish the final product in high yield. acs.org Such multi-step sequences highlight the utility of phosphonate-containing synthons in assembling complex organic molecules. savemyexams.com

Scalability and Efficiency Considerations in Preparative Chemistry

Transitioning a synthetic route from a laboratory scale to a large-scale industrial preparation requires careful consideration of efficiency, cost, safety, and environmental impact. nih.gov Key metrics for an efficient process include high chemical yield, operational simplicity, and the avoidance of problematic reagents or waste streams. acs.org

Table 2: Effect of Acetic Acid on a Key Condensation Step Data from a study on the preparation of an intermediate for ethyl N-acyl-2-(dimethoxyphosphoryl)glycinate synthesis. acs.org

| Acetic Acid (equivalents) | Ratio of Product vs. Starting Material |

|---|---|

| 0.0 | 4.5 : 1 |

| 0.05 | 24 : 1 |

| 0.25 | 23 : 1 |

| 0.4 | 40 : 1 |

| 0.5 | 71 : 1 |

Chemical Reactivity and Mechanistic Investigations of 2 Dimethoxyphosphoryl Acetic Acid

Role in Horner–Wadsworth–Emmons (HWE) Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a pivotal method for carbonyl olefination, where stabilized phosphonate (B1237965) carbanions react with aldehydes or ketones to form alkenes. researchgate.net 2-(Dimethoxyphosphoryl)acetic acid and its ester derivatives are classic reagents in this transformation, valued for their high reactivity and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. alfa-chemistry.comorganic-chemistry.orgorgsyn.org

Alkene Formation and Stereoselectivity

The HWE reaction, a modification of the Wittig reaction, typically yields (E)-alkenes with high stereoselectivity. alfa-chemistry.comwikipedia.orgnrochemistry.com The reaction is initiated by the deprotonation of the phosphonate, creating a nucleophilic phosphonate carbanion. wikipedia.org This carbanion then adds to an aldehyde or ketone. The stereochemical outcome of the reaction is influenced by several factors, allowing for targeted synthesis of either (E) or (Z) isomers.

Systematic studies have demonstrated that the stereoselectivity towards the (E)-alkene can be enhanced under specific conditions. Greater (E)-stereoselectivity is generally observed with increased steric bulk of the aldehyde, higher reaction temperatures, and the use of lithium salts over sodium or potassium salts. wikipedia.org Conversely, modifications to the phosphonate itself, such as using bulky diisopropyl esters instead of dimethyl esters, can significantly improve stereoselectivity in certain syntheses. alfa-chemistry.com Furthermore, specific conditions, known as the Still-Gennari modification, employ phosphonates with electron-withdrawing groups (like trifluoroethyl) along with strongly dissociating bases (e.g., KHMDS with 18-crown-6) to achieve nearly exclusive formation of (Z)-alkenes. wikipedia.orgnrochemistry.comorganicchemistrydata.org

Factors Influencing Stereoselectivity in HWE Reactions

| Factor | Condition Favoring (E)-Alkene | Condition Favoring (Z)-Alkene |

| Phosphonate Group | Simple alkoxy groups (e.g., -OMe, -OEt) | Electron-withdrawing groups (e.g., -OCH₂CF₃) |

| Base/Counterion | Li⁺ > Na⁺ > K⁺ | Strongly dissociating conditions (K⁺ with 18-crown-6) |

| Temperature | Higher temperatures (e.g., 23 °C) | Not the primary determinant; kinetic control is key |

| Aldehyde Structure | Increasing steric bulk | Less influential than phosphonate structure |

Applications in α,β-Unsaturated Ester Synthesis

A primary application of HWE reagents derived from this compound, such as methyl or ethyl 2-(dimethoxyphosphoryl)acetate, is the synthesis of α,β-unsaturated esters. wikipedia.orgresearchgate.netrsc.org These compounds are valuable intermediates in the synthesis of natural products and other complex organic molecules. alfa-chemistry.com The reaction involves the condensation of the phosphonate carbanion with an aldehyde or ketone, directly yielding the corresponding α,β-unsaturated ester. researchgate.net This method is highly efficient and stereoselective, typically favoring the formation of the (E)-isomer. organic-chemistry.org

For instance, the reaction of triethyl phosphonoacetate with aldehydes or ketones is a common route to produce α,β-unsaturated esters. nih.gov Specialized HWE reagents have also been developed, such as methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate, which facilitates the synthesis of (Z)-dehydroamino acid derivatives, precursors to α-amino acids. orgsyn.org

Mechanistic Aspects of HWE Condensations

The mechanism of the HWE reaction is a well-studied process that proceeds through several key steps. wikipedia.orgslideshare.net

Deprotonation: The reaction begins with a base abstracting a proton from the α-carbon of the phosphonate, forming a resonance-stabilized phosphonate carbanion. wikipedia.org The presence of the electron-withdrawing ester group adjacent to the phosphonate makes this proton sufficiently acidic.

Nucleophilic Addition: The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is the rate-limiting step and forms two diastereomeric tetrahedral intermediates known as betaines or β-alkoxy phosphonates. wikipedia.orgnrochemistry.com

Oxaphosphetane Formation: The betaine (B1666868) intermediates undergo intramolecular cyclization to form four-membered ring structures called oxaphosphetanes. organic-chemistry.org The initial addition and subsequent steps can be reversible, allowing the intermediates to equilibrate. wikipedia.org

Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to yield the final alkene product and a dialkyl phosphate salt. wikipedia.org This elimination step is typically stereospecific. The high stability and water solubility of the phosphate byproduct is a significant advantage of the HWE reaction, simplifying product isolation. alfa-chemistry.comorganic-chemistry.org

The stereochemical outcome is largely determined by thermodynamic control. The intermediates equilibrate to favor the more stable anti-betaine, which leads to the formation of the (E)-alkene. wikipedia.org However, under conditions that accelerate the elimination step, such as in the Still-Gennari modification, the reaction proceeds under kinetic control, leading to the (Z)-alkene. organicchemistrydata.org

Participation in Other Carbon-Carbon Bond Forming Reactions

Beyond the HWE reaction, the reactive nature of this compound allows it to participate in other important carbon-carbon bond-forming transformations.

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl, followed by dehydration to form a C=C bond. wikipedia.orgmdpi.com 2-(Dialkoxyphosphoryl)acetic acids and their esters are effective active methylene compounds for this reaction due to the electron-withdrawing nature of both the phosphonate and carboxyl groups. wikipedia.orgresearchgate.net

In a typical Knoevenagel reaction, 2-(diethoxyphosphoryl)acetic acid can be condensed with aromatic or aliphatic aldehydes. researchgate.net This reaction leads to the formation of 3-substituted-2-(diethoxyphosphoryl)acrylic acids. researchgate.net A variation of this reaction is the Doebner modification, which uses pyridine (B92270) as a solvent and catalyst. When the active methylene compound contains a carboxylic acid group, as in the title compound, the initial condensation is often followed by decarboxylation, providing a direct route to vinylphosphonates. wikipedia.orgresearchgate.netorganic-chemistry.org

Cyclization Reactions and Ring Formation

The functional groups within this compound and its derivatives can be strategically employed in intramolecular reactions to construct cyclic molecules. A key example is the intramolecular Horner-Wadsworth-Emmons reaction.

This strategy involves creating a substrate that contains both a phosphonate ester group and a carbonyl group within the same molecule. Upon treatment with a base, the intramolecular olefination occurs, leading to the formation of a cyclic alkene. This method has been successfully used to synthesize five-membered rings; for example, 2-diethoxyphosphoryl-6-oxohexanoates can be cyclized to prepare tert-butyl cyclopent-1-enecarboxylates. researchgate.net Tandem reactions that incorporate an HWE cyclization step have also been developed for the one-pot synthesis of heterocyclic compounds such as 3,4-diaryl-2-(5H)-furanones. researchgate.net These intramolecular applications highlight the versatility of phosphonate reagents in constructing complex ring systems. researchgate.netresearchgate.net

Examples of Intramolecular HWE Cyclization

| Starting Material Type | Resulting Cyclic Product |

| Phosphonate with a tethered ketone researchgate.net | Cyclopentene derivative |

| Intermediate phosphonoester from displacement reaction researchgate.net | 2(5H)-Furanone derivative |

Oxa-Michael Addition Reactions

The Oxa-Michael addition, a subset of the broader Michael reaction, involves the conjugate addition of an oxygen nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com While the phospha-Michael addition, the addition of a phosphorus-centered nucleophile, is a well-established method for forming carbon-phosphorus bonds, specific examples of this compound itself acting as the oxygen nucleophile (via its carboxylate) in an Oxa-Michael reaction are not extensively documented in readily available literature. rsc.orgresearchgate.net However, the general principles of Oxa-Michael additions and the reactivity of related phosphonates provide a framework for understanding its potential reactivity.

The challenge in utilizing alcohols and carboxylic acids as nucleophiles in Michael additions lies in their lower nucleophilicity compared to other heteroatoms like nitrogen or sulfur. acs.org Consequently, these reactions often necessitate the use of catalysts to enhance the electrophilicity of the Michael acceptor or to increase the nucleophilicity of the oxygen-containing species. acs.org

In the context of phosphonates, studies have explored the addition of alcohols to activated alkenes. For instance, the Oxa-Michael addition of various alcohols to diethyl vinylphosphonate (B8674324) has been systematically studied, highlighting the importance of reaction conditions in achieving efficient conversion. nih.gov Such investigations underscore that with appropriate activation, the oxygen moiety of a molecule containing a phosphonate group can indeed participate in conjugate additions.

For this compound, the carboxylate anion, formed under basic conditions, would be the putative nucleophile in an Oxa-Michael reaction. The reaction with an α,β-unsaturated ester or ketone would theoretically proceed via the mechanism outlined below:

Plausible Mechanistic Pathway for Oxa-Michael Addition:

Deprotonation: A base abstracts the acidic proton from the carboxylic acid group of this compound to form the corresponding carboxylate anion.

Nucleophilic Attack: The carboxylate anion attacks the β-carbon of the α,β-unsaturated Michael acceptor.

Protonation: The resulting enolate is protonated to yield the final adduct.

The success of this reaction would likely depend on the nature of the Michael acceptor, the base used, and the reaction conditions. The presence of the electron-withdrawing phosphonate group might influence the nucleophilicity of the carboxylate.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in this compound undergoes typical reactions of carboxylic acids, most notably esterification and decarboxylation.

Esterification:

The esterification of phosphonoacetic acids has been accomplished using various methods. A common and effective method involves the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCCI). nih.govresearchgate.net This method is particularly useful for coupling with a wide range of alcohols under mild conditions. organic-chemistry.org For example, phosphonoacetic acid has been successfully coupled with various nucleosides and acyclonucleosides using DCCI or 2,4,6-triisopropylbenzenesulfonyl chloride (TPS) as condensing agents to form phosphonate esters. nih.gov

The general mechanism for DCC-mediated esterification involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol to form the ester and dicyclohexylurea (DCU) as a byproduct. organic-chemistry.org The addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. organic-chemistry.org

Table 1: Examples of DCCI-mediated Esterification of Phosphonoacetic Acid with Nucleosides nih.gov

| Nucleoside/Acyclonucleoside | Condensing Agent | Product |

| 5-Bromo-2'-deoxyuridine (BUdR) | DCCI | BUdR-phosphonoacetate |

| Arabinosyluracil | DCCI | Arabinosyluracil-phosphonoacetate |

| Acyclovir analogue | TPS | Acyclovir analogue-phosphonoacetate |

Decarboxylation:

This compound can be considered an analogue of a β-keto acid, where the phosphoryl group (P=O) is analogous to the keto group (C=O). β-Keto acids are known to undergo facile decarboxylation upon heating, proceeding through a cyclic six-membered transition state to yield an enol, which then tautomerizes to the more stable ketone. chemistryscore.commasterorganicchemistry.comlibretexts.org

Similarly, β-ketophosphonates are expected to decarboxylate under thermal conditions. The driving force for this reaction is the formation of the stable carbon dioxide molecule and the subsequent formation of a new C-H bond. The likely mechanism involves the formation of a six-membered cyclic transition state, leading to the loss of CO2 and the formation of a phosphonate-stabilized carbanion or an ylide-like intermediate, which is then protonated. While specific studies on the decarboxylation of this compound are not prominent, the general principles of β-keto acid decarboxylation strongly suggest that it would undergo this reaction, likely requiring elevated temperatures. masterorganicchemistry.com

Selected Catalytic Transformations

Functionalized phosphonates, including those with carboxylic acid groups, have found applications in the development of novel catalytic systems. The phosphonate group can act as a robust anchoring site for metal ions, leading to the formation of metal-organic frameworks (MOFs) or other hybrid materials with catalytic properties. mdpi.comelsevier.com

For instance, mesoporous titanium phosphonate functionalized with carboxylic acid groups has been synthesized using 2-phosphonoacetic acid and titanium tetrachloride. rsc.org This material possesses a high surface area and large pore volume, making it an excellent support for catalytically active metal nanoparticles. Palladium nanoparticles supported on this functionalized phosphonate material have demonstrated high activity in the Suzuki reaction, a crucial carbon-carbon bond-forming reaction in organic synthesis. rsc.org A significant advantage of this heterogeneous catalyst is its recoverability and reusability without a substantial loss of catalytic activity. rsc.org

Table 2: Catalytic Activity of Pd-Supported Titanium Phosphonate in the Suzuki Reaction rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Yield (%) |

| Iodobenzene | Phenylboronic acid | Pd/TiP-COOH | >99 |

| 4-Iodotoluene | Phenylboronic acid | Pd/TiP-COOH | >99 |

| 4-Bromotoluene | Phenylboronic acid | Pd/TiP-COOH | 98 |

In these catalytic applications, the this compound derivative (in its de-esterified form, 2-phosphonoacetic acid) serves as a building block for the catalyst support, where the phosphonate group provides structural integrity and the carboxylic acid group can be used for further functionalization or to influence the catalytic environment. rsc.org

Derivatization Strategies and Synthesis of Advanced Phosphonate Structures

Esterification and Amidation Derivatives

The carboxylic acid moiety of 2-(dimethoxyphosphoryl)acetic acid is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in synthesizing phosphonate-containing molecules with tailored properties.

Esterification of phosphonoacetic acids can be achieved through various methods. Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common approach. rug.nlyoutube.commasterorganicchemistry.com The reaction typically requires an acid catalyst and heat, with water being removed to drive the equilibrium towards the ester product. youtube.commasterorganicchemistry.com For more sensitive substrates or to achieve higher yields, coupling reagents are often employed. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) facilitate the formation of an active intermediate that readily reacts with alcohols. mdpi.com A general method for synthesizing a variety of phosphonate (B1237965) derivatives, including esters (phosphonates) and amides (phosphonamidates), involves the conversion of H-phosphinate esters into highly reactive phosphonochloridites, which then react with alcohols or amines. lsu.edu This allows for the synthesis of mixed phosphonate diesters and amino acid-based phosphonamidates. mdpi.comresearchgate.net

Amidation follows similar principles, where the carboxylic acid is coupled with an amine. Direct thermal amidation is possible but often requires harsh conditions. mdpi.com Catalytic methods, utilizing agents like boric acid or various metal-based Lewis acids, offer milder alternatives. mdpi.com The use of phosphonylaminium salts has been shown to be an effective strategy for creating novel mixed n-alkylphosphonate diesters and amino acid-derived n-alkylphosphonamidates without the need to deprotonate the nucleophiles. researchgate.net For instance, starting from symmetrical dialkyl alkylphosphonates, a variety of amino acid-based phosphonamidates can be synthesized by reacting them with amino acid esters. mdpi.com

Table 1: Examples of Esterification and Amidation Reactions

| Starting Material | Reagent(s) | Product Type | Yield (%) |

|---|---|---|---|

| Diethyl pentylphosphonate | Glycine methyl ester, Oxalyl chloride, Pyridine (B92270) | Amino acid-based phosphonamidate | 76% |

| Diethyl pentylphosphonate | L-Alanine methyl ester, Oxalyl chloride, Pyridine | Amino acid-based phosphonamidate | 75% |

| Diethyl pentylphosphonate | L-Aspartic dimethyl ester, Oxalyl chloride, Pyridine | Amino acid-based phosphonamidate | 65% |

| Diisopropyl butylphosphonate | Glycine methyl ester, Oxalyl chloride, Pyridine | Amino acid-based phosphonamidate | 55% |

Data synthesized from research on the synthesis of amino acid–based phosphonamidates. mdpi.com

Halogenated Phosphonoacetate Derivatives

The introduction of halogen atoms into the phosphonoacetate backbone can significantly alter the molecule's chemical reactivity and biological properties. Synthesis of these halogenated derivatives often involves direct halogenation of the α-carbon.

The synthesis of α-fluorinated phosphonoacetate derivatives has been a subject of interest. acs.org For example, triethyl 2-fluoro-2-phosphonoacetate is a key reagent in this class. acs.org The synthesis of such compounds can be challenging and often requires specialized fluorinating agents. Another approach involves the "Halogen Dance" reaction, which has been used to prepare 2-amino-5-bromothiazole derivatives that can be further functionalized. nih.gov This reaction allows for the migration of a halogen atom to a different position on an aromatic ring upon treatment with a strong base. For instance, a 5-bromothiazole (B1268178) derivative can be converted to a 4-bromo-5-iodothiazole, which then serves as a versatile intermediate for introducing other functional groups via cross-coupling reactions. nih.gov

Synthesis of α-Amino Phosphonate Analogs

α-Amino phosphonates are structural analogs of α-amino acids, where a phosphonic acid group replaces the carboxylic acid group. researchgate.netnih.gov This substitution imparts unique properties, making them valuable as enzyme inhibitors, antibiotics, and herbicides. researchgate.netresearchgate.nete-journals.in The Kabachnik-Fields reaction is a cornerstone for their synthesis, involving a one-pot condensation of a carbonyl compound, an amine, and a dialkyl phosphite (B83602). researchgate.netresearchgate.net Another common route is the Pudovik reaction, which involves the addition of a dialkyl phosphite to an imine. e-journals.in

The biological activity of α-amino phosphonates is often dependent on their stereochemistry. nih.govmdpi.com Therefore, developing stereoselective synthetic methods is crucial. Chiral catalysts, such as quinine-derived quaternary ammonium (B1175870) salts, have been successfully used in the organocatalytic α-amidoalkylation of dimethyl phosphite to produce enantiomerically enriched α-aminophosphonates with high yields and enantiomeric excesses. nih.govmdpi.com Another strategy involves the use of chiral auxiliaries or chiral substrates. scispace.com For example, the diastereoselective transformation of a proline derivative into its phosphonic analog has been reported. mdpi.com The addition of phosphinates to chiral imines without a catalyst has also been shown to produce enantioselective α-amino-C-phosphinic acids. nih.gov

Amino acid derivatives containing strained four-membered rings like azetidine (B1206935) and oxetane (B1205548) are of significant interest in medicinal chemistry. The Horner-Wadsworth-Emmons (HWE) reaction of this compound derivatives is a key step in synthesizing these structures. mdpi.com For example, reacting methyl 2-(dimethoxyphosphoryl)acetate with N-Boc-3-azetidinone in the presence of a base like sodium hydride yields methyl (N-Boc-azetidin-3-ylidene)acetate. mdpi.combohrium.com This intermediate can then undergo aza-Michael addition with various NH-heterocycles to produce functionalized 3-substituted 3-(acetoxymethyl)azetidines. bohrium.com A similar sequence starting from oxetan-3-one provides access to oxetane-containing amino acid derivatives. mdpi.com

Table 2: Synthesis of Azetidine and Oxetane Precursors via HWE Reaction

| Ketone | Phosphonate Reagent | Product | Yield (%) |

|---|---|---|---|

| 1-Boc-3-azetidinone | Methyl 2-(dimethoxyphosphoryl)acetate | tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | ~76% (based on starting ketone) |

| Oxetan-3-one | Methyl 2-(dimethoxyphosphoryl)acetate | Methyl (oxetan-3-ylidene)acetate | 73% |

Data sourced from studies on the synthesis of azetidine and oxetane amino acid derivatives. mdpi.com

Pyrrolidine-containing phosphonates represent an important class of compounds, with some exhibiting antibiotic properties. scirp.orgnih.gov Their synthesis can be achieved through various cyclization strategies. One method involves the addition of primary amines to diethyl 4-chloro-1-butynylphosphonates, which leads to the formation of aminopyrrolidinyl phosphonates in good yields. scirp.org Another approach is the N-alkylation of amines with diethyl α-bromo-α-aminomethylphosphonate, which provides a general route to α,α-diaminomethyl phosphonate derivatives carrying heterocyclic amines like pyrrolidine, piperidine, and morpholine. tandfonline.com Stereoselective syntheses of pyrrolidine-derived α-aminophosphonates have also been developed, highlighting the importance of controlling the absolute configuration for biological applications. researchgate.net

Natural Product-Inspired Derivatives and Analogs

The structural similarity of α-amino phosphonates to natural α-amino acids makes them ideal candidates for creating natural product-inspired derivatives. researchgate.netresearchgate.net Many synthetic efforts are directed towards mimicking the structures of biologically active peptides by replacing one or more amino acid residues with their phosphonate counterparts. nih.gov This can lead to peptidomimetics with enhanced stability or modified activity. nih.gov For instance, phenol (B47542) amides, which are found in plants, can be synthesized by coupling hydroxycinnamic acids with amines, a reaction that can be adapted to incorporate the phosphonate moiety. mdpi.com The synthesis of these analogs often relies on the robust synthetic methodologies developed for α-amino phosphonates, such as the Kabachnik-Fields and Pudovik reactions, to build the core structure, which is then further elaborated to resemble the natural product target. researchgate.net

Research Applications in Organic Synthesis

Synthetic Building Blocks in Complex Molecular Architectures

Crafting Macrocyclic and Dendrimeric Structures

The intramolecular Horner-Wadsworth-Emmons reaction of derivatives of 2-(Dimethoxyphosphoryl)acetic acid is a powerful strategy for the synthesis of macrocyclic lactones. By tethering the phosphonate (B1237965) and an aldehyde functionality within the same molecule, cyclization can be efficiently induced. A notable advancement in this area is the development of Z-selective intramolecular HWE reactions, which allow for the stereocontrolled synthesis of macrocyclic lactones with ring sizes ranging from 12 to 18 members. The stereochemical outcome of this reaction is highly dependent on the nature of the phosphonate ester; for instance, diaryl phosphonoacetates tend to favor the formation of the Z-isomer, while the diethyl phosphonoacetate variant typically yields the E-isomer. This selectivity provides chemists with a valuable tool for constructing macrocycles with specific double bond geometries, which is crucial for their biological activity and conformational properties.

While direct applications of this compound in the synthesis of dendrimers are not extensively documented, the broader class of phosphonate-containing compounds plays a significant role in dendrimer chemistry. Phosphorus-containing dendrimers are a well-established class of macromolecules, and their synthesis often relies on the versatile reactivity of phosphorus compounds. Phosphonates can be incorporated into the core, branches, or surface of dendrimers, imparting unique properties such as water solubility, flame retardancy, and the ability to coordinate with metal ions. The synthesis of these dendrimers often involves the use of trivalent phosphorus derivatives like phosphines and phosphoramidites. Given the reactivity of the phosphonate group, it is conceivable that this compound could be adapted as a building block in the divergent or convergent synthesis of functionalized dendrimers.

| Ring Size | Substrate Type | Conditions | Yield (%) | Selectivity (Z:E) |

| 12 | Diaryl phosphonoacetate | NaH, THF, 0 °C | 69 | 89:11 |

| 13 | Diethyl phosphonoacetate | LiCl, DBU, MeCN | 52 | 11:89 |

| 14 | Diaryl phosphonoacetate | NaI, DBU, THF, rt | 85 | 95:5 |

| 16 | Diaryl phosphonoacetate | NaH, THF, 0 °C | 93 | 100:0 |

| 18 | Diethyl phosphonoacetate | LiCl, DBU, THF | 82 | 1:99 |

Forging Heterocyclic Compounds

The synthesis of β-lactams, the core structural motif of penicillin and related antibiotics, often relies on the Staudinger cycloaddition between a ketene and an imine. While direct use of this compound in this reaction is not typical, its derivatives can serve as precursors to the ketene component. The Horner-Wadsworth-Emmons reaction provides a route to α,β-unsaturated esters, which can be further elaborated to generate the necessary ketene precursors for the Staudinger reaction. This indirect application underscores the role of phosphonate-based reagents in accessing key intermediates for the synthesis of these important heterocyclic compounds.

The functionalization of BODIPY (boron-dipyrromethene) dyes, a class of fluorescent markers with broad applications in bioimaging, can be achieved using the Horner-Wadsworth-Emmons reaction. By introducing an aldehyde group onto the BODIPY core, subsequent reaction with this compound or its esters allows for the installation of an acrylate side chain. This modification can be used to tune the photophysical properties of the dye or to introduce a reactive handle for further conjugation to biomolecules. The versatility of the HWE reaction enables the synthesis of a wide range of functionalized BODIPY derivatives with tailored properties for specific applications.

Enabling Asymmetric Synthesis

The development of asymmetric variants of the Horner-Wadsworth-Emmons reaction has been a significant area of research, allowing for the enantioselective synthesis of alkenes. One successful approach involves the use of external chiral ligands to mediate the reaction between a phosphonate carbanion and a prochiral ketone. For instance, the use of a simple chiral ligand can induce high enantiomeric excess in the olefination of 4-substituted cyclohexanones. The reaction proceeds through a chiral hydroxyphosphonate intermediate, and the stereochemical outcome is controlled by the chiral ligand.

Another strategy for achieving asymmetry involves the use of chiral auxiliaries attached to the phosphonate reagent. By preparing chiral phosphonates derived from optically active alcohols or amines, the stereochemical course of the olefination can be controlled. While specific examples detailing the use of chiral auxiliaries directly attached to this compound are not abundant, the principle has been well-established with related phosphonate reagents. This approach offers a powerful method for the synthesis of enantioenriched α,β-unsaturated esters and other chiral building blocks.

| Ketone | Phosphonate | Chiral Ligand | Product | Enantiomeric Excess (%) |

| 4-tert-Butylcyclohexanone | Methyl (dimethoxyphosphoryl)acetate | Chiral diamine | Methyl 2-(4-tert-butylcyclohexylidene)acetate | High |

| 4-Phenylcyclohexanone | Ethyl (diethoxyphosphoryl)acetate | Chiral amino alcohol | Ethyl 2-(4-phenylcyclohexylidene)acetate | High |

Catalytic Roles and Ligand Design

While this compound itself is not typically employed as a catalyst, it serves as a valuable precursor for the synthesis of chiral phosphorus ligands used in asymmetric catalysis. The phosphonate group can be chemically modified to create a variety of ligand architectures. For example, reduction of the phosphonate to a phosphine, followed by further functionalization, can lead to the synthesis of chiral mono- and bidentate phosphine ligands. These ligands are crucial components of transition metal catalysts used in a wide range of asymmetric transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

The development of chiral phosphoric acids as organocatalysts has been a major breakthrough in asymmetric synthesis. These catalysts, often derived from BINOL (1,1'-bi-2-naphthol), have proven to be highly effective in a variety of enantioselective reactions. Although not a direct application of this compound, the principles of phosphorus-based chirality are central to the design of these powerful organocatalysts. The synthetic flexibility of phosphonates suggests that derivatives of this compound could potentially be used to construct novel chiral Brønsted acid catalysts with unique steric and electronic properties. The ability to tune the catalyst structure is key to achieving high levels of enantioselectivity in a broad range of chemical transformations.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 2-(dimethoxyphosphoryl)acetic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ³¹P, a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For this compound, the following signals are expected:

-OCH₃ Protons: The six protons of the two methoxy groups are chemically equivalent. Due to coupling with the phosphorus-31 nucleus, their signal appears as a doublet.

-CH₂- Protons: The two protons of the methylene (B1212753) group are also coupled to the phosphorus-31 nucleus, resulting in a distinct doublet.

-COOH Proton: The acidic proton of the carboxyl group typically appears as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. As with ¹H NMR, the signals for carbons close to the phosphorus atom will exhibit splitting due to C-P coupling.

-OCH₃ Carbon: The two methoxy carbons are equivalent and will appear as a single signal, likely a doublet due to coupling with the phosphorus atom.

-CH₂- Carbon: The methylene carbon, being directly attached to the phosphorus atom, will show a large one-bond coupling constant (¹JCP), resulting in a prominent doublet.

C=O Carbon: The carbonyl carbon of the carboxylic acid will also be split into a doublet due to two-bond coupling with the phosphorus atom (²JCP).

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds, providing direct information about the chemical environment of the phosphorus atom science-and-fun.de. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for pentavalent phosphonates of this type typically falls within a well-defined range, confirming the oxidation state and coordination of the phosphorus center ucsb.eduresearchgate.net.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | ~ 3.8 | Doublet | ³JHP ≈ 11 | -OCH₃ |

| ¹H | ~ 3.1 | Doublet | ²JHP ≈ 22 | -CH₂- |

| ¹H | > 10 | Broad Singlet | - | -COOH |

| ¹³C | ~ 167 | Doublet | ²JCP ≈ 6 | C=O |

| ¹³C | ~ 53 | Doublet | ³JCP ≈ 7 | -OCH₃ |

| ¹³C | ~ 34 | Doublet | ¹JCP ≈ 135 | -CH₂- |

| ³¹P | +20 to +25 | Singlet | - | P=O |

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound. For this compound, the calculated molecular weight is 168.08 g/mol nih.gov.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula. The exact monoisotopic mass of this compound (C₄H₉O₅P) is calculated to be 168.01876 Da nih.gov. Experimental measurement of a mass-to-charge ratio (m/z) that matches this value to within a few parts per million (ppm) provides strong evidence for the compound's identity.

Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. In ESI, the compound is typically observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. The fragmentation pattern in the mass spectrum gives further structural information. Expected fragmentation pathways for this compound include:

Loss of a methoxy group (-OCH₃) from the molecular ion.

Loss of the entire carboxylic acid group (-COOH).

Cleavage of the P-C bond.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₄H₉O₅P | nih.gov |

| Molecular Weight | 168.08 g/mol | nih.gov |

| Exact Monoisotopic Mass | 168.01876 Da | nih.gov |

| Common Adducts (ESI) | [M+H]⁺, [M-H]⁻, [M+Na]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands.

The most prominent features include:

O-H Stretch: A very broad and strong absorption band characteristic of the carboxylic acid O-H stretching vibration, typically centered around 3000 cm⁻¹. This broadness is due to hydrogen bonding.

C-H Stretch: Absorptions corresponding to the stretching of the methyl and methylene C-H bonds, usually found just below 3000 cm⁻¹ libretexts.org.

C=O Stretch: A strong, sharp absorption for the carbonyl group of the carboxylic acid, typically appearing in the region of 1760-1690 cm⁻¹ libretexts.org.

P=O Stretch: A strong absorption characteristic of the phosphoryl group, which is expected in the 1260-1200 cm⁻¹ region.

P-O-C Stretch: Strong bands corresponding to the P-O-C linkages of the phosphonate (B1237965) ester, typically observed in the 1050-1030 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3300 - 2500 | Strong, Broad | O-H Stretch | Carboxylic Acid |

| 2960 - 2850 | Medium | C-H Stretch | Methylene & Methoxy |

| ~ 1720 | Strong | C=O Stretch | Carboxylic Acid |

| ~ 1240 | Strong | P=O Stretch | Phosphonate |

| ~ 1040 | Strong | P-O-C Stretch | Phosphonate Ester |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within a molecule. For a molecule to absorb in this range, it typically needs to possess chromophores—conjugated systems of pi electrons.

This compound lacks any significant chromophores. The carbonyl group of the carboxylic acid has a weak n→π* transition that occurs at a wavelength below the typical UV-Vis range (around 200-210 nm) uark.edu. The phosphonate group does not absorb in the 200-800 nm region researchgate.net. Consequently, this compound is not expected to exhibit significant absorbance in a standard UV-Vis spectrum and is considered transparent in this range.

Fluorescence spectroscopy involves the emission of light from a molecule after it has absorbed light. Since fluorescence requires initial absorption of UV or visible light, and this compound does not absorb significantly in this region, it is not expected to be fluorescent.

X-ray Crystallography of Derivatives

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. While obtaining a single crystal of the parent compound, this compound, can be challenging, the crystal structures of its derivatives can offer invaluable proof of the core molecular framework.

Research has been conducted on the derivatives of similar phosphonoacetic acids. For example, the crystal structures of layered coordination polymers formed by the reaction of hydroxyphosphonoacetic acid (HPAA) with various divalent metal salts (Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺) have been determined by single-crystal X-ray crystallography researchgate.net. These studies confirm the connectivity and coordination behavior of the phosphonoacetate backbone, providing a solid-state model for the fundamental structure of this class of compounds researchgate.net. Such derivative studies validate the core structure and demonstrate the coordination capabilities of the phosphonate and carboxylate functionalities.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Methodologies (e.g., DFT, Coupled Cluster)

Quantum chemical methodologies are central to the theoretical investigation of organophosphorus compounds. These methods model the electronic structure of molecules to predict their properties and reactivity.

Density Functional Theory (DFT) is a widely used method due to its favorable balance of computational cost and accuracy. For molecules like 2-(Dimethoxyphosphoryl)acetic acid, DFT is employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure by finding the minimum energy conformation. nih.gov

Calculate Vibrational Frequencies: Predict infrared (IR) and Raman spectra, which can be compared with experimental data to confirm structural assignments. nih.gov

Determine Electronic Properties: Analyze frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and atomic charges to understand reactivity and potential interaction sites. nih.govdntb.gov.ua

The B3LYP hybrid functional is a popular choice within DFT for studying organophosphorus compounds, often paired with basis sets like 6-311++G(d,p) to provide a robust description of the molecule's electronic structure. nih.govdntb.gov.ua

Coupled Cluster (CC) theory represents a higher level of ab initio calculation, often considered a "gold standard" for its high accuracy, particularly for calculating energies. mtak.huarxiv.org While computationally more demanding than DFT, CC methods, such as Coupled-Cluster Singles and Doubles (CCSD) and its perturbative triples correction variant CCSD(T), are used for:

High-Accuracy Energy Calculations: Providing benchmark energies for reactions and conformational analyses.

Investigating Excited States: Methods like Equation-of-Motion Coupled-Cluster (EOM-CC) can be used to study the properties of molecules in electronically excited states. arxiv.org

These methodologies are often used in conjunction. For instance, geometries might be optimized at the DFT level, followed by more accurate single-point energy calculations using a Coupled Cluster method.

| Methodology | Common Applications for Phosphonates | Typical Basis Set |

|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization, Vibrational Analysis, Electronic Properties (HOMO/LUMO), Reaction Pathway Analysis | 6-311++G(d,p) |

| Coupled Cluster (CC) | High-accuracy single-point energy calculations, Benchmarking reaction energies, Excited state calculations | aug-cc-pVTZ |

Mechanistic Insights from Computational Modeling

Computational modeling has been instrumental in elucidating the reaction mechanisms involving phosphonoacetates like this compound, most notably in the Horner-Wadsworth-Emmons (HWE) reaction. Theoretical studies using ab initio and DFT calculations have detailed the step-by-step process of this important olefination reaction. nih.govresearchgate.net

The generally accepted mechanism, supported by computational investigations, involves several key steps:

Deprotonation: A base abstracts the acidic proton from the α-carbon, forming a phosphonate (B1237965) carbanion.

Nucleophilic Addition: The carbanion adds to the carbonyl group of an aldehyde or ketone, forming diastereomeric oxyanion intermediates. nih.gov

Oxaphosphetane Formation: The oxyanion undergoes a ring-closing step to form a four-membered oxaphosphetane intermediate. This step is often found to be the rate-determining step of the reaction. nih.govacs.org

Pseudorotation: The oxaphosphetane may undergo pseudorotation, a process that reorients the substituents around the phosphorus atom.

Elimination: The oxaphosphetane collapses through the cleavage of the P-C and O-C bonds, yielding the final alkene and a phosphate (B84403) byproduct. nih.gov

Computational studies have revealed that solvation can significantly influence the reaction pathway. While the oxaphosphetane formation is rate-limiting in the gas phase, the initial bimolecular formation of the oxyanion can become rate-limiting in solvated systems. acs.org

Prediction of Chemical Reactivity and Selectivity

A significant strength of computational chemistry is its ability to predict and explain the reactivity and selectivity of chemical reactions. For this compound in the HWE reaction, theoretical models have successfully rationalized the observed stereoselectivity (E/Z selectivity).

Computational studies have shown that the final E/Z ratio of the alkene product is determined by the relative energies of the transition states leading to the different isomers. nih.gov Key findings from these theoretical investigations include:

Thermodynamic Control: The preference for the more stable E-alkene is often a result of thermodynamic equilibration of the intermediates. The transition state leading to the trans (E) olefin is generally found to be more stable than the one leading to the cis (Z) olefin. nih.gov

Substituent Effects: The electronic nature of substituents on the phosphonate reagent can influence selectivity. Computational studies using ab initio and semi-empirical calculations suggest that electron-withdrawing substituents stabilize the intermediates and transition states. elsevierpure.com This stabilization can reduce the reversibility of the initial steps, leading to an increase in the proportion of the Z-product. elsevierpure.com

Cation Effects: The nature of the metal cation (e.g., Li+, Na+, K+) used with the base can also affect selectivity, a phenomenon that can be modeled and understood through computational analysis of the transition state structures. elsevierpure.com

Global reactivity descriptors derived from DFT, such as electrophilicity and nucleophilicity indices, can be calculated to analyze the reactivity of the phosphonate and its reaction partners, providing a quantitative basis for predicting reaction outcomes. researchgate.net

| Factor | Influence on Selectivity | Computational Insight |

|---|---|---|

| Aldehyde Structure | Increased steric bulk favors E-alkene formation. | Modeling shows higher energy for the sterically crowded transition state leading to the Z-alkene. |

| Phosphonate Substituents | Electron-withdrawing groups can increase Z-selectivity. | Calculations indicate stabilization of intermediates and transition states, reducing reaction reversibility. elsevierpure.com |

| Reaction Conditions | Higher temperatures and certain metal cations (Li+ > Na+ > K+) tend to enhance E-selectivity. | Theoretical models can compute the energy profiles under different simulated conditions. elsevierpure.com |

Molecular Structure, Conformation, and Interaction Studies

Understanding the three-dimensional structure, conformational preferences, and intermolecular interactions of this compound is crucial for comprehending its reactivity. Computational methods are ideally suited for these investigations.

Molecular Structure and Conformation: DFT calculations are used to determine the optimized molecular structure, providing precise data on bond lengths, bond angles, and dihedral angles. nih.gov For a flexible molecule like this compound, a potential energy surface (PES) scan can be performed by systematically rotating the single bonds (e.g., P-C, C-C, C-O) to identify all possible conformers and determine their relative energies. nih.gov This analysis reveals the lowest-energy (most stable) conformation of the molecule.

Intermolecular Interactions: The carboxylic acid group in this compound is capable of forming strong hydrogen bonds. Theoretical studies on similar carboxylic acids, like acetic acid itself, show a strong tendency to form cyclic dimers through two O-H···O=C hydrogen bonds. researchgate.net It is highly probable that this compound behaves similarly, existing as a hydrogen-bonded dimer, particularly in the solid state or in non-polar solvents. DFT calculations can be used to model this dimer, calculate the strength of the hydrogen bonding interactions, and predict how dimerization affects the molecule's vibrational spectra. nih.govresearchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. These maps identify the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions of the molecule, predicting sites for intermolecular interactions like hydrogen bonding and coordination to metal ions. nih.govdntb.gov.ua

Broader Academic Significance and Emerging Research Trajectories

Role in Biomedical Research and Analog Design

The carbon-phosphorus (C-P) bond in phosphonates is a key feature, rendering them resistant to enzymatic and chemical hydrolysis that readily cleaves the phosphate (B84403) ester (P-O-C) bond found in many biological molecules. researchgate.netnih.gov This stability allows phosphonate-containing compounds to act as stable mimics of natural phosphates, making them invaluable tools in designing molecules for biomedical applications. researchgate.netwikipedia.org

Phosphonates are widely employed in the design of enzyme inhibitors due to their ability to act as isosteres of phosphates or as mimics of the tetrahedral transition states of reactions involving carboxylates and phosphates. researchgate.net Their structural and electronic similarities to natural substrates allow them to bind to enzyme active sites, but their inherent stability prevents the completion of the catalytic cycle, leading to inhibition.

Research has demonstrated that phosphonate (B1237965) analogues of peptidyl amino acids are potent and specific irreversible inactivators of serine proteases like chymotrypsin and elastase. tandfonline.com The design of these inhibitors often involves creating molecules that mimic the transition state of peptide bond hydrolysis. Furthermore, phosphonate analogs have been synthesized to target acetylcholinesterase (AChE), an enzyme critical to nerve function. nih.gov These synthetic compounds function as irreversible inhibitors by phosphorylating the active site serine residue. nih.gov While simple molecules like 2-(dimethoxyphosphoryl)acetic acid are not inhibitors themselves, they represent the core chemical scaffold used to synthesize these more complex and targeted enzyme inhibitors.

Table 1: Examples of Phosphonate-Based Enzyme Inhibitors and Their Targets

| Inhibitor Class | Target Enzyme(s) | Mechanism of Action |

|---|---|---|

| Peptidylphosphonates | Serine Proteases (e.g., Chymotrypsin, Elastase) | Mimic the tetrahedral transition state of peptide hydrolysis, leading to irreversible inactivation. tandfonline.com |

| Bicyclic Phosphonates | Acetylcholinesterase (AChE) | Irreversibly phosphorylate the active site serine residue, blocking neurotransmitter hydrolysis. nih.gov |

| Phosphonate Nucleotides | Viral DNA Polymerases | Act as competitive inhibitors and chain terminators after intracellular phosphorylation. researchgate.net |

The phosphonate group is a cornerstone of modern antiviral therapy. wikipedia.org Acyclic nucleoside phosphonates (ANPs) are a class of compounds that mimic natural nucleoside monophosphates. cardiff.ac.ukportico.org Because they already contain the phosphonate moiety, they bypass the initial, often inefficient, phosphorylation step required to activate many nucleoside analog drugs. cardiff.ac.ukportico.org This leads to more effective inhibition of viral DNA polymerases. Prominent examples include Tenofovir, used in anti-HIV therapy, and Cidofovir, used against cytomegalovirus. wikipedia.orgnih.gov Prodrug strategies are often employed to mask the charged phosphonate group, enhancing oral bioavailability and cellular uptake. nih.govsemanticscholar.org

In oncology, a class of compounds known as bisphosphonates, which contain two phosphonate groups, are used in treating bone metastases and some types of cancer that cause bone damage. nih.govcancerresearchuk.org Nitrogen-containing bisphosphonates, such as zoledronic acid, inhibit the enzyme farnesyl diphosphate (FPP) synthase. nih.gov This inhibition disrupts essential cellular processes and can induce apoptosis (programmed cell death) in cancer cells. nih.gov Research has shown that bisphosphonates can help reduce pain from bone cancer, slow bone thinning, and may reduce the risk of early breast cancer returning in the bone for some patients. cancerresearchuk.org

The phosphonate functional group is present in several natural product antibiotics, such as Fosfomycin, indicating its biological relevance in antimicrobial activity. wikipedia.org This has spurred investigations into synthetic phosphonates as potential antibacterial agents. Research into derivatives of the natural antibiotic dehydrophos has shown that the phosphonate moiety is crucial for its bactericidal activity. nih.gov

Furthermore, phosphonates are used to functionalize surfaces and materials to impart antimicrobial properties. google.com For instance, GO-based composites modified with phosphonate ionic liquids have demonstrated significant broad-spectrum activity against both Gram-negative and Gram-positive bacteria, including drug-resistant strains. mdpi.com These materials appear to act through multiple pathways, including membrane disruption and the induction of reactive oxygen species, which may reduce the likelihood of bacteria developing resistance. mdpi.com The synthesis of novel β-lactams featuring a phosphonate substituent has also been explored, with some compounds showing considerable activity against Staphylococcus aureus and Neisseria gonorrhoeae. nih.gov

Contributions to Materials Science

The ability of the phosphonate group to coordinate strongly with metal ions has made it a valuable component in the field of materials science, particularly for creating robust and functional materials. nih.gov

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules. While carboxylates are the most common linkers, phosphonate-based MOFs are gaining significant attention due to their enhanced stability. nih.govacs.org The phosphonate group generally forms stronger bonds with hard metal ions (like Zr⁴⁺ or Al³⁺) compared to carboxylates, resulting in materials with greater thermal and chemical robustness, including stability towards water. nih.gov

Compounds like this compound, which contain both a phosphonate and a carboxylate group, are precursors for creating heterofunctional linkers. These linkers can lead to MOFs with novel topologies and extended functionalities. nih.gov Porous metal phosphonate frameworks have shown promise in applications such as gas adsorption and separation, catalysis, and ion exchange. nih.gov

Table 2: Comparison of Linkers in Metal-Organic Frameworks

| Linker Functional Group | Bond Strength with Hard Metals | Resulting MOF Stability | Key Features |

|---|---|---|---|

| Carboxylate (-COOH) | Moderate | Generally lower thermal and water stability. | Most common, highly tunable, vast library of structures. |

| Phosphonate (-PO₃H₂) | Strong | High thermal and chemical stability. nih.gov | Robust frameworks, strong coordination ability. nih.gov |

Organophosphorus compounds, including phosphonates, are widely used as effective, halogen-free flame retardants in a variety of polymers, including thermosets, polycarbonate, and polyesters. mdpi.comspecialchem.com Their flame-retardant action can occur through mechanisms in both the condensed (solid) phase and the gas phase. rsc.orgfrontiersin.org

Condensed-Phase Mechanism: Upon heating, the phosphonate can decompose to produce phosphoric acid. This acts as a catalyst for dehydration and esterification of the polymer, promoting the formation of a stable layer of carbon char on the material's surface. mdpi.comspecialchem.com This char layer acts as an insulating barrier, shielding the underlying polymer from heat and oxygen and preventing the release of flammable gases. rsc.org

Gas-Phase Mechanism: Volatile phosphorus-containing species, such as PO• radicals, can be released into the gas phase during combustion. These radicals act as scavengers, interfering with the high-energy H• and OH• radicals that propagate the flame, thereby quenching the fire. rsc.org

The incorporation of phosphonate functionalities can be achieved by either physically blending them as additives or by chemically incorporating them into the polymer backbone via copolymerization. rsc.org Chemical modification often enhances efficiency and prevents the additive from leaching out over time. rsc.org

Advancements in this compound: From Enhanced Selectivity to Environmental Considerations

The chemical compound this compound is garnering increasing attention within the scientific community. Emerging research trajectories are exploring its potential in the development of highly selective derivatives, its application in polymer chemistry, and its environmental impact. Concurrently, the technological transfer and patent landscape surrounding this and related phosphonate compounds indicate a growing area of chemical innovation.

Current Research Trends and Future Outlook

Recent scientific investigations into this compound, also known as dimethyl phosphonoacetate, are multifaceted, with a significant focus on leveraging its reactive nature for the synthesis of novel compounds and materials. The future outlook for this compound is tied to advancements in stereoselective synthesis, the creation of functional polymers, and a comprehensive understanding of its environmental lifecycle.

Development of Derivatives with Enhanced Selectivity

A key area of current research involves the use of this compound as a precursor for the synthesis of derivatives with high stereoselectivity. The Horner-Wadsworth-Emmons (HWE) reaction is a primary tool in this endeavor, allowing for the creation of α,β-unsaturated esters with a strong preference for the (E)-isomer. fluorochem.co.ukresearchgate.net The stereochemical outcome of the HWE reaction can be influenced by reaction conditions, offering a pathway to control the three-dimensional structure of the resulting molecules. researchgate.net

Furthermore, research into the synthesis of chiral phosphonates is a significant trend. rochester.edunih.gov The development of catalytic asymmetric methods allows for the preparation of C-chiral phosphonates, which are of interest for their potential biological activities. nih.gov These methods often involve the phosphonylation of compounds containing a C=X group (where X is a heteroatom like oxygen or nitrogen) using reagents derived from this compound. nih.gov The synthesis of chiral phosphonoacetates bearing a stereogenic phosphorus atom has also been achieved through enzyme-catalyzed kinetic resolution, opening new avenues for creating highly specific molecules. rochester.edu

Exploration in Polymer Chemistry

The unique properties of the phosphonate group, such as its biocompatibility and adhesion characteristics, have spurred the exploration of this compound and its derivatives in polymer chemistry. researchgate.netacs.org A significant application lies in the development of polymers for biomedical purposes. acs.orgrsc.orgnih.gov Phosphorus-containing polymers, including those with phosphonic acid moieties, are being investigated for use in drug delivery, tissue engineering, and dental applications due to their favorable interaction with biological systems. acs.orgacs.org

The incorporation of phosphonate groups into polymer backbones can impart desirable properties such as flame retardancy. justia.comgoogle.com Patents describe the use of phosphonate-containing polymers and copolymers as effective flame retardants for materials like polyester and polyamide fibers. justia.comgoogle.com Additionally, phosphonated polymers are being developed for use as polymer electrolyte membranes (PEMs) in fuel cells, where the phosphonic acid groups contribute to high proton conductivity. google.comosti.gov Research is also underway to synthesize polymers with phosphonic acid functionalities in the side chains for applications in separation science. nih.gov The synthesis of these functional polymers can be achieved through the polymerization of monomers derived from this compound or by the chemical modification of existing polymers. nih.govosti.gov

Investigation of Environmental Behavior and Degradation Pathways

Understanding the environmental fate of this compound is crucial due to the widespread use of organophosphorus compounds. The carbon-phosphorus (C-P) bond in phosphonates is notably resistant to chemical hydrolysis and thermal decomposition. nih.gov However, microbial degradation pathways for phosphonates have been identified. acs.orgjustia.com

Abiotic degradation processes, such as catalytic oxidation and photolytic decomposition, can also contribute to the breakdown of phosphonates in the environment, particularly in aqueous systems. nih.gov The hydrolysis of the ester groups in this compound can also occur, leading to the formation of the corresponding phosphonic acid. nanotech-now.com

Technological Transfer and Patent Landscape Analysis in Chemical Innovations

The commercial potential of this compound and related phosphonate compounds is reflected in the active landscape of technological transfer and patent filings. The diverse applications of phosphonates, ranging from industrial water treatment and flame retardants to pharmaceuticals and agriculture, drive innovation and the protection of intellectual property. nih.gov

A search of patent databases reveals numerous patents related to the synthesis and application of phosphonate derivatives. mdpi.com For example, patents describe processes for producing vinylphosphonates, which are important monomers for polymerization, from precursors like dimethyl 2-acetoxyethanephosphonate. mdpi.com The patent literature also covers the use of phosphonate-containing polymers in various fields, including flame-retardant compositions and biomedical devices. google.com

The commercialization of technologies based on phosphonates is evident in various industrial sectors. For instance, phosphonates have been developed and marketed as scale inhibitors and chelants in detergent formulations. nih.gov The transfer of technology from academic research to industrial application is a key driver in this field, with companies actively developing and patenting new phosphonate-based products and processes.

Below is a table summarizing some of the key research findings and applications related to this compound and its derivatives.

| Research Area | Key Findings and Applications |

| Derivatives with Enhanced Selectivity | - Horner-Wadsworth-Emmons reaction for (E)-selective synthesis of α,β-unsaturated esters. fluorochem.co.ukresearchgate.net- Catalytic asymmetric synthesis of C-chiral phosphonates for potential biological applications. nih.gov- Enzyme-catalyzed resolution for the synthesis of chiral phosphonoacetates with stereogenic phosphorus atoms. rochester.edu |

| Polymer Chemistry | - Development of biocompatible and biodegradable phosphorus-containing polymers for biomedical applications such as drug delivery and tissue engineering. acs.orgrsc.orgnih.gov- Incorporation of phosphonate moieties to impart flame retardancy to polymers like polyesters and polyamides. justia.comgoogle.com- Synthesis of phosphonated polymers for use as proton-conducting membranes in fuel cells. google.comosti.gov |

| Environmental Behavior | - The C-P bond in phosphonates is resistant to chemical hydrolysis and thermal degradation. nih.gov- Microbial degradation by certain bacteria and fungi through enzymatic cleavage of the C-P bond. acs.orgjustia.com- Abiotic degradation pathways include catalytic oxidation and photolysis. nih.gov |

| Technological Transfer and Patents | - Numerous patents filed for the synthesis of phosphonate derivatives and their applications. mdpi.com- Commercial applications include use as scale inhibitors, flame retardants, and in biomedical materials. google.comnih.gov- Active transfer of phosphonate-based technologies from research to industry. |

常见问题

Q. Optimization Parameters :

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C | Lower temps reduce side reactions |

| Solvent | Anhydrous THF/DCM | Polar aprotic solvents enhance reactivity |

| Catalysts | Lewis acids (e.g., ZnCl₂) | Improve phosphorylation efficiency |

How is the purity and structure of this compound characterized in research settings?

Basic Research Question

Advanced analytical techniques are employed:

- NMR Spectroscopy : P NMR (δ ~20–25 ppm for phosphonate groups) and H NMR (δ 3.7–3.9 ppm for methoxy groups) confirm functional groups .

- X-ray Crystallography : Resolves molecular conformation (e.g., methoxy groups deviating ≤0.06 Å from aromatic planes in related compounds) .

- HPLC/MS : Quantifies purity (>95%) and detects trace impurities .

Basic Research Question

Advanced Research Question

- Natural Product Synthesis : Serves as a phosphonate precursor in vancomycin-model systems and combretastatin analogs .

- Coupling Reactions : Mitsunobu reactions with alcohols yield aryl phosphonates (e.g., 80% yield with 4-nitrophenol) .

- Ligand Design : Coordinates transition metals (e.g., Cu²⁺) for catalytic applications .

Q. Example Synthetic Application :

| Application | Method | Yield |

|---|---|---|

| Vancomycin Analog | Peptide coupling with DCC | 72% |

| Catalytic Ligand | Metal coordination (Cu²⁺) | M |

Notes

- Methodological answers emphasize experimental design and data interpretation.

- Advanced questions integrate computational, spectroscopic, and crystallographic depth.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。